molecular formula C20H17N3O3S2 B2696127 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-54-0

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2696127
CAS No.: 941931-54-0
M. Wt: 411.49
InChI Key: IWUNBFPCLOCOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring, a cyano group, and an ethylsulfonyl group, making it a subject of interest in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyanophenylthiazole and 4-(ethylsulfonyl)phenylacetic acid.

  • Reaction Conditions: The reaction involves coupling these two components under specific conditions, often requiring a catalyst such as a palladium or copper-based catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The ethylsulfonyl group can undergo oxidation reactions.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides or sulfonic acids.

  • Reduction: Primary amines.

  • Substitution: Various substituted thiazoles.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: The exact pathways depend on the biological context but could involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)thiourea: Similar thiazole structure but different functional groups.

  • N-(4-cyanophenyl)glycine: Contains a cyano group but lacks the thiazole ring.

  • N-(4-cyanophenyl)benzamide: Similar cyano group but different amide linkage.

Uniqueness: The presence of both the thiazole ring and the ethylsulfonyl group distinguishes this compound from its analogs, contributing to its unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-2-28(25,26)17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-27-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNBFPCLOCOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.